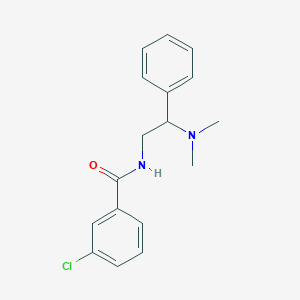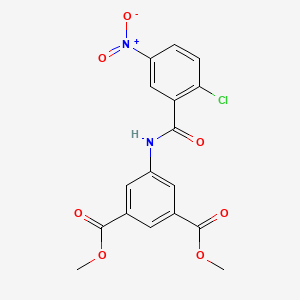
2-Bromo-1-fluoro-3,5-dinitrobenzene
Übersicht
Beschreibung
2-Bromo-1-fluoro-3,5-dinitrobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and two nitro groups attached to a benzene ring
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-1-fluoro-3,5-dinitrobenzene is the benzene ring, a key component of many biological molecules. The benzene ring is especially stable due to its delocalized pi electrons .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the biochemical pathways involving benzene derivatives. The electrophilic aromatic substitution reactions it undergoes can lead to the synthesis of various benzene derivatives . These derivatives can then participate in other biochemical reactions, affecting downstream pathways.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. By participating in electrophilic aromatic substitution reactions, it can contribute to the synthesis of various benzene derivatives . These derivatives can have diverse effects on cellular function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the rate of its electrophilic aromatic substitution reactions can be affected by factors such as temperature, pH, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
The nitro group in 2-Bromo-1-fluoro-3,5-dinitrobenzene, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound can interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Vorbereitungsmethoden
The synthesis of 2-Bromo-1-fluoro-3,5-dinitrobenzene typically involves multi-step reactions. One common method includes the nitration of a bromofluorobenzene derivative, followed by further substitution reactions to introduce the nitro groups at the desired positions. The reaction conditions often involve the use of strong acids like nitric acid and sulfuric acid, and the process requires careful control of temperature and reaction time to achieve the desired product .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-fluoro-3,5-dinitrobenzene has several applications in scientific research:
Biology: The compound is utilized in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It finds applications in the production of dyes, agrochemicals, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-fluoro-3,5-dinitrobenzene can be compared with other dinitrobenzene derivatives such as:
1-Bromo-2,4-dinitrobenzene: Similar in structure but with different positions of the nitro groups, affecting its reactivity and applications.
1-Fluoro-2,4-dinitrobenzene:
1-Chloro-2,4-dinitrobenzene: Substitution of chlorine for bromine alters its reactivity and interaction with other chemicals.
These comparisons highlight the unique properties of this compound, making it a valuable compound for specific scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-bromo-1-fluoro-3,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2O4/c7-6-4(8)1-3(9(11)12)2-5(6)10(13)14/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGNVARTBYIBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(3-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2921952.png)
![5-amino-1-[(3-bromophenyl)methyl]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2921954.png)
![2-amino-4-(2,3-dimethoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2921955.png)



![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2921961.png)




![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone](/img/structure/B2921971.png)
